Vanillactic acid sodium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

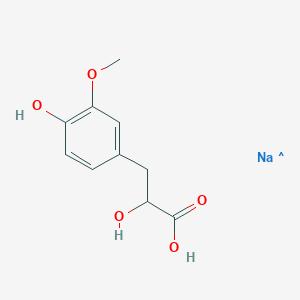

4-Hydroxy-3-methoxyphenyl-lactic acid sodium salt, also known as vanillactic acid sodium salt, is a chemical compound with the molecular formula C10H11NaO5 and a molecular weight of 234.18 g/mol . It is a derivative of lactic acid and vanillin, characterized by the presence of both hydroxyl and methoxy groups on the aromatic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-methoxyphenyl-lactic acid sodium salt typically involves the reaction of vanillin with lactic acid under specific conditions. The process includes:

Esterification: Vanillin is first esterified with lactic acid in the presence of an acid catalyst.

Hydrolysis: The ester is then hydrolyzed to form the desired product.

Neutralization: The resulting acid is neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-methoxyphenyl-lactic acid sodium salt undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohol derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Conditions vary depending on the desired substitution but often involve nucleophilic reagents.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted aromatic compounds.

Scientific Research Applications

4-Hydroxy-3-methoxyphenyl-lactic acid sodium salt has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on cellular processes and metabolic pathways.

Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-methoxyphenyl-lactic acid sodium salt involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The hydroxyl and methoxy groups contribute to its ability to scavenge free radicals and reduce oxidative stress.

Anti-inflammatory Effects: The compound can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

Similar Compounds

Vanillin: Shares the methoxy and hydroxyl groups but lacks the lactic acid moiety.

Lactic Acid: Contains the lactic acid structure but lacks the aromatic ring with methoxy and hydroxyl groups.

4-Hydroxy-3-methoxyphenylacetic acid: Similar structure but with an acetic acid moiety instead of lactic acid.

Uniqueness

4-Hydroxy-3-methoxyphenyl-lactic acid sodium salt is unique due to its combination of aromatic and aliphatic structures, which imparts distinct chemical and biological properties. Its dual functionality makes it a versatile compound in various applications.

Biological Activity

Vanillactic acid sodium, also known as vanillactate sodium, is a compound derived from vanillactic acid, a phenylpropanoid with significant biological implications. This article explores the biological activity of this compound, focusing on its metabolic roles, clinical significance, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a benzene ring connected to two carboxyl groups via ethylene linkages. This structural arrangement is crucial for its biological activity and interaction with various biochemical pathways. The compound is naturally present in trace amounts in human bodily fluids, particularly urine and cerebrospinal fluid (CSF), where it has been implicated in several metabolic disorders .

Metabolic Role and Clinical Significance

Vanillactic acid is primarily recognized as a metabolite of catecholamines, which are critical neurotransmitters involved in numerous physiological processes. Its presence in urine is often used as a biomarker for certain metabolic disorders, including aromatic L-amino acid decarboxylase (AADC) deficiency. AADC deficiency leads to an accumulation of L-DOPA and alterations in dopamine metabolism, resulting in neurological symptoms such as developmental delays and seizures .

Case Study: AADC Deficiency

A case study highlighted the role of vanillactic acid in diagnosing AADC deficiency. In patients with this condition, elevated levels of vanillactic acid were detected in urine samples, indicating disrupted catecholamine metabolism. The study established reference values for urinary vanillactic acid concentrations in children, aiding in the diagnosis of related metabolic disorders .

Biological Activity and Mechanisms

Research indicates that this compound may exert various biological activities through its interactions with neurotransmitter systems. Its potential neuroprotective effects have been explored, particularly in the context of neurological disorders associated with abnormal amino acid metabolism. The compound's unique structure allows it to influence neurotransmitter regulation and may lead to the development of targeted therapies for conditions characterized by neurotransmitter imbalances .

Table: Biological Activities of this compound

| Activity | Description |

|---|---|

| Neurotransmitter Modulation | Influences dopamine and serotonin pathways, potentially aiding in mood regulation |

| Antioxidant Properties | May reduce oxidative stress through its phenolic structure |

| Metabolic Biomarker | Serves as a marker for diagnosing metabolic disorders like AADC deficiency |

Research Findings

Recent studies have utilized advanced analytical techniques to investigate the biological activities of this compound. For instance, a study examining urinary metabolites found that patients with neuroblastoma exhibited altered levels of vanillactic acid compared to healthy controls. This suggests that monitoring vanillactic acid levels could provide insights into the metabolic status of patients with specific cancers .

Additionally, investigations into the effects of phenolic compounds on lactic acid bacteria have demonstrated that vanillic and p-coumaric acids can significantly impact microbial growth and metabolism. This highlights the potential applications of this compound in food science and probiotic development .

Properties

Molecular Formula |

C10H12NaO5 |

|---|---|

Molecular Weight |

235.19 g/mol |

InChI |

InChI=1S/C10H12O5.Na/c1-15-9-5-6(2-3-7(9)11)4-8(12)10(13)14;/h2-3,5,8,11-12H,4H2,1H3,(H,13,14); |

InChI Key |

OZPXLDHTDQHNSE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)CC(C(=O)O)O)O.[Na] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.